Cas no 21816-08-0 (3-bromoadamantane-1-carboxylic acid)

3-Bromoadamantane-1-carboxylic acid is a brominated derivative of adamantane, characterized by its rigid polycyclic structure and functional carboxyl group. This compound is valued for its stability and versatility in organic synthesis, particularly in the preparation of pharmaceutical intermediates and advanced materials. The bromine substituent enhances reactivity for further functionalization, while the carboxylic acid group facilitates conjugation or derivatization. Its adamantane core contributes to high thermal and chemical stability, making it suitable for applications requiring robust molecular frameworks. The compound is commonly utilized in medicinal chemistry for the development of bioactive molecules, leveraging its unique structural properties to modulate pharmacokinetics and target interactions.
3-bromoadamantane-1-carboxylic acid structure
21816-08-0 structure
商品名:3-bromoadamantane-1-carboxylic acid
CAS番号:21816-08-0
MF:C11H15BrO2
メガワット:259.14
MDL:MFCD00167820
CID:51878
PubChem ID:329761141

3-bromoadamantane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Bromo-1-Amantane Carboxylic Acid
    • 3-Bromoadamantane-1-carboxylic acid
    • 3-BROMO-1-ADAMANTANE-CARBOXYLIC ACID
    • 3-bromo-adamantane-1-carboxylicacid
    • 1-bromo-3-adamantanecarboxylicaci
    • 1-bromo-3-adamantanecarboxylicacid
    • 3-Bromadamantan-1-carbonsaeure
    • 3-Bromadamantancarbonsaeure
    • 3-Bromo-1-Adamantane Carboxylic Acid
    • 3-bromo-1-carboxyadamantane
    • 3-bromoadamantan-1-carboxylic acid
    • acide bromo-3 adamantylcarbo
    • IFLAB-BB F0035-0448
    • tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid,3-bromo
    • 1-Adamantanecarboxylicacid, 3-bromo- (7CI,8CI)
    • 1-Bromo-3-carboxyadamantane
    • 1-Bromoadamantane-3-carboxylic acid
    • 3-Bromo-1-adamantanecarboxylic acid
    • DJUDQBVINJIMFO-UHFFFAOYSA-N
    • 3-Bromo-adamantane-1-carboxylic acid
    • CCG-247256
    • AKOS016038556
    • SY018895
    • MFCD00167820
    • AKOS000114514
    • DTXSID70944422
    • EN300-00060
    • AS-48471
    • BRN 2103177
    • 3-ADAMANTANECARBOXYLIC ACID, 1-BROMO-
    • 3-bromoadamantane-1-carboxylate;3-Bromo-1-adamantane carboxylic acid
    • NCGC00339462-01
    • DivK1c_001878
    • AB01332414-02
    • 1-Bromo-3-adamantanecarboxylic acid
    • A815680
    • Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 3-bromo-
    • 3-bromoadamantane-1-carboxylicacid
    • F31270
    • Maybridge1_005590
    • AM81166
    • CDS1_000838
    • SCHEMBL131414
    • Z56757155
    • BB 0262338
    • FT-0615188
    • F0035-0448
    • HMS557G02
    • GEO-03452
    • 21816-08-0
    • AG-670/20479027
    • Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3-bromo-
    • W-201896
    • NRB 01917
    • 3-Bromo-1-Adamantanecarboxylic Acid; 3-Bromotricyclo[3.3.1.13,7]decane-1-carboxylic Acid; 1-Bromo-3-carboxyadamantane1-Bromoadamantane-3-carboxylic Acid; 3-Bromo-1-adamantanecarboxylic Acid3-Bromo-1-carboxyadamantane;
    • ALBB-013714
    • DB-003033
    • AG-664/01329050
    • 3-bromotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
    • BBL033826
    • STK733910
    • tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid, 3-bromo-
    • 3-bromoadamantane-1-carboxylic acid
    • MDL: MFCD00167820
    • インチ: 1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)
    • InChIKey: DJUDQBVINJIMFO-YDRMRZIKSA-N
    • ほほえんだ: C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O

計算された属性

  • せいみつぶんしりょう: 258.02600
  • どういたいしつりょう: 258.026
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 1.665
  • ゆうかいてん: 146-150 °C
  • ふってん: 354.2 °C at 760 mmHg
  • フラッシュポイント: 354.2 °C at 760 mmHg
  • PSA: 37.30000
  • LogP: 2.80490

3-bromoadamantane-1-carboxylic acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305 + P351 + P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S37/39
  • RTECS番号:AU4452500
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C
  • セキュリティ用語:S26;S37/39
  • リスク用語:R36/37/38
  • 危険レベル:IRRITANT

3-bromoadamantane-1-carboxylic acid 税関データ

  • 税関コード:2916209090
  • 税関データ:

    中国税関コード:

    2916209090

    概要:

    29162090他の(シクロアルカン/シクロオレフィン/シクロテルペン)モノカルボン酸(酸無水物/ハロゲン化アシル、過酸化物、ペルオキシ酸及び税番の誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2916209090その他のシクロアルキル基、シクロアルキル基またはシクロエーテル基モノカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

3-bromoadamantane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-00060-0.1g
3-bromoadamantane-1-carboxylic acid
21816-08-0 95%
0.1g
$31.0 2023-05-01
Enamine
EN300-00060-0.5g
3-bromoadamantane-1-carboxylic acid
21816-08-0 95%
0.5g
$63.0 2023-05-01
abcr
AB145130-25 g
3-Bromoadamantane-1-carboxylic acid, 95%; .
21816-08-0 95%
25 g
€160.90 2023-07-20
eNovation Chemicals LLC
K13261-50g
3-Bromoadamantane-1-carboxylic acid
21816-08-0 95%
50g
$1200 2023-09-03
Apollo Scientific
OR1538-1g
3-Bromoadamantane-1-carboxylic acid
21816-08-0 97%
1g
£12.00 2023-09-01
TRC
B678885-25g
3-Bromo-1-adamantane Carboxylic Acid
21816-08-0
25g
$ 293.00 2023-04-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
W132082-25g
3-bromoadamantane-1-carboxylic acid
21816-08-0 97%
25g
¥442.90 2023-08-31
eNovation Chemicals LLC
K13261-25g
3-Bromoadamantane-1-carboxylic acid
21816-08-0 95%
25g
$1000 2023-09-03
eNovation Chemicals LLC
D403178-50g
3-Bromoadamantane-1-carboxylic acid
21816-08-0 97%
50g
$1500 2024-06-05
Apollo Scientific
OR1538-25g
3-Bromoadamantane-1-carboxylic acid
21816-08-0 97%
25g
£76.00 2023-05-18

3-bromoadamantane-1-carboxylic acid 合成方法

3-bromoadamantane-1-carboxylic acid 関連文献

3-bromoadamantane-1-carboxylic acidに関する追加情報

3-Bromoadamantane-1-carboxylic Acid: A Comprehensive Overview

3-Bromoadamantane-1-carboxylic acid (CAS No. 21816-08-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound, characterized by its adamantane core and bromo substituent, offers a robust platform for various applications due to its structural stability and chemical reactivity. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of 3-bromoadamantane-1-carboxylic acid, drawing from the latest research findings to provide a detailed and up-to-date analysis.

Chemical Structure and Properties

3-Bromoadamantane-1-carboxylic acid is a derivative of adamantane, a tricyclic cycloalkane with a unique cage-like structure. The presence of the bromo group at the 3-position and the carboxylic acid group at the 1-position imparts specific chemical properties to this compound. The adamantane core provides exceptional thermal stability and mechanical rigidity, making it an attractive scaffold for various chemical modifications. The bromo substituent is a versatile functional group that can undergo various reactions, such as nucleophilic substitution and coupling reactions, enabling the synthesis of a wide range of derivatives.

The carboxylic acid group in 3-bromoadamantane-1-carboxylic acid is highly reactive and can participate in esterification, amidation, and other carboxylic acid-based reactions. This dual functionality makes 3-bromoadamantane-1-carboxylic acid an ideal starting material for the synthesis of complex molecules with diverse applications in pharmaceuticals, materials science, and other fields.

Synthesis Methods

The synthesis of 3-bromoadamantane-1-carboxylic acid has been extensively studied, and several methods have been reported in the literature. One common approach involves the bromination of adamantane followed by carboxylation. For instance, adamantane can be brominated using N-bromosuccinimide (NBS) in an appropriate solvent to form 3-bromo-adamantane. Subsequent oxidation of 3-bromo-adamantane using potassium permanganate (KMnO4) or other oxidizing agents can yield 3-bromoadamantane-1-carboxylic acid.

An alternative method involves the direct carboxylation of 3-bromo-adamantane using carbon dioxide (CO2) under high pressure and temperature conditions. This method has gained popularity due to its environmental friendliness and efficiency. Recent advancements in catalytic systems have further improved the yield and selectivity of this reaction, making it a promising route for large-scale production.

Applications in Pharmaceutical Research

3-Bromoadamantane-1-carboxylic acid has shown promise in pharmaceutical research due to its unique structural features and chemical reactivity. The adamantane core is known for its ability to interact with biological targets, making it a valuable scaffold for drug design. For example, derivatives of adamantane have been used in antiviral drugs such as amantadine and rimantadine, which are effective against influenza A virus.

The bromo substituent in 3-bromoadamantane-1-carboxylic acid can be readily modified to introduce various functional groups that enhance the pharmacological properties of the resulting compounds. Recent studies have explored the use of 3-bromoadamantane-1-carboxylic acid-based derivatives as potential inhibitors of protein-protein interactions (PPIs), which are implicated in various diseases such as cancer and neurodegenerative disorders.

In addition to its direct use as a drug candidate, 3-bromoadamantane-1-carboxylic acid serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its ability to undergo selective transformations makes it a valuable building block for combinatorial chemistry approaches, enabling the rapid screening of large libraries of compounds for therapeutic potential.

Potential Applications in Materials Science

Beyond pharmaceuticals, 3-bromoadamantane-1-carboxylic acid has found applications in materials science due to its structural rigidity and chemical versatility. The adamantane core provides excellent thermal stability and mechanical strength, making it suitable for use in high-performance polymers and coatings.

The bromo substituent can be used to introduce functional groups that enhance the material's properties or enable specific functionalities. For example, derivatives of 3-bromoadamantane-1-carboxylic acid have been used as crosslinking agents in polymer synthesis, leading to materials with improved mechanical properties and thermal stability. Additionally, these compounds can be incorporated into self-assembling systems to create nanostructures with precise control over their morphology and function.

Catalysis and Organic Synthesis strong> p > < p >The unique combination of structural rigidity and chemical reactivity makes 3 - bromoadamantane - 1 - carboxylic acid strong > an attractive candidate for use in catalysis and organic synthesis . The adamantane core provides a stable platform for anchoring catalytic sites , while the bromo substituent can be selectively modified to introduce catalytically active groups . Recent studies have explored the use of 3 - bromoadamantane - 1 - carboxylic acid strong > - based catalysts in asymmetric synthesis , where they have shown high enantioselectivity and turnover rates . p > < p >In addition ,< strong > 3 - bromoadamantane - 1 - carboxylic acid strong > can serve as a versatile ligand in transition metal - catalyzed reactions . Its ability to form stable complexes with metal ions makes it useful for designing catalysts with tailored electronic properties , leading to improved reaction outcomes . These catalysts have found applications in various synthetic transformations , including C - C bond formation , C - N bond formation , and other important reactions . p > < p >< strong >Conclusion strong > p > < p >< strong > 3 - Bromoadamantane - 1 - carboxylic acid strong > ( CAS No . 21816 - 08 - 0 ) is a multifaceted compound with significant potential across multiple scientific disciplines . Its unique combination of structural stability , chemical reactivity , and functional versatility makes it an invaluable tool for researchers in organic chemistry , pharmaceutical development , materials science , and catalysis . As ongoing research continues to uncover new applications ,< strong > 3 - bromoadamantane - 1 - carboxylic acid strong > is poised to play an increasingly important role in advancing scientific knowledge and technological innovation . p > article > response >

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